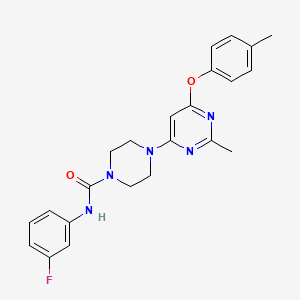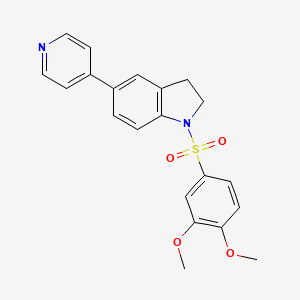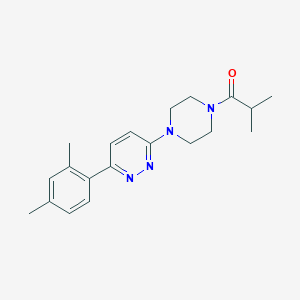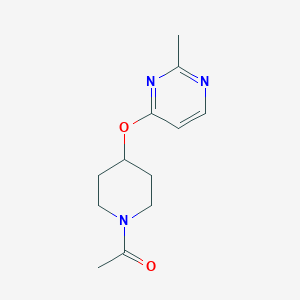![molecular formula C21H23N3O2S B2926538 1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyphenyl)thiourea CAS No. 887895-59-2](/img/structure/B2926538.png)
1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C24H23N3O3/c1- 16- 10- 11- 17 (2) 22- 21 (16) 13- 18 (23 (28) 26- 22) 14- 27 (15- 20- 9- 6- 12- 30- 20) 24 (29) 25- 19- 7- 4- 3- 5- 8- 19/h3- 13H,14- 15H2,1- 2H3, (H,25,29) (H,26,28) . The SMILES representation of the molecule is CC1=C2C=C (C (=O)NC2=C (C=C1)C)CN (CC3=CC=CO3)C (=O)NC4=CC=CC=C4 .
Scientific Research Applications
Synthesis and Antibacterial Activity
Quinoline thiourea derivatives have been synthesized and evaluated for their antibacterial and anti-MRSA activities. A particular focus is on the development of new antibiotics from this family of compounds, highlighting their potential in addressing resistant bacterial strains. For example, a series of thiourea-containing compounds exhibited bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA), comparable to well-known antibiotics like vancomycin (Dolan et al., 2016).
Molecular Docking and Antioxidant Studies
Research on acylthiourea derivatives connected to quinoline has shown promising results in chemosensing, molecular docking, and antioxidant activities. These studies suggest the potential of quinoline thiourea derivatives in the development of anti-inflammatory, antimalarial, and anti-tuberculosis drugs through computational and in vitro evaluations (Kalaiyarasi et al., 2019).
Antitubercular Agents
The synthesis of quinoline derivatives aiming at combating tuberculosis demonstrates the utility of this chemical framework in developing potent antitubercular agents. Such compounds have shown significant in vitro activity against Mycobacterium tuberculosis, indicating their potential as novel therapeutic agents (Karkara et al., 2020).
Corrosion Inhibition
Quinoline compounds have also been evaluated for their role as corrosion inhibitors, showcasing the versatility of quinoline derivatives in industrial applications. Quantum chemical calculations have helped elucidate the relationship between molecular structure and inhibition efficiency, guiding the design of more effective corrosion inhibitors (Zarrouk et al., 2014).
properties
IUPAC Name |
1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-13-8-9-14(2)19-16(13)12-15(20(25)24-19)10-11-22-21(27)23-17-6-4-5-7-18(17)26-3/h4-9,12H,10-11H2,1-3H3,(H,24,25)(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLGZSPQHLGEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=S)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


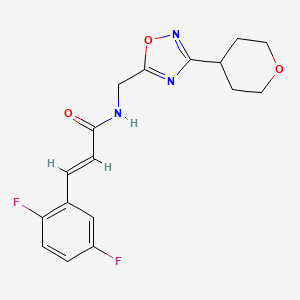
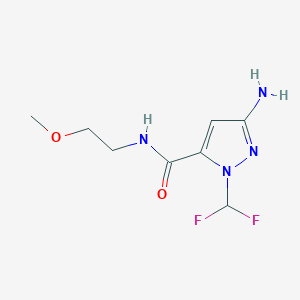
![9-benzyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2926459.png)

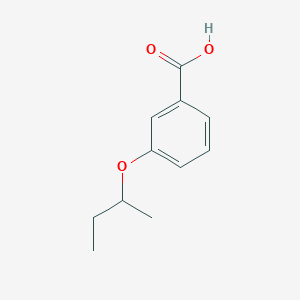
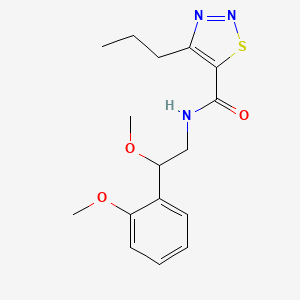
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2926468.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea](/img/structure/B2926470.png)
